LAM-003
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LAM-003; LAM 003; LAM003; |
Origin of Product |
United States |
Chemical Biology and Prodrug Strategy of Lam 003
Prodrug Design Rationale for LAM-003
The development of this compound was driven by a critical need to improve the pharmaceutical properties of its active form, LAM-003A. LAM-003A exhibited poor aqueous solubility, which necessitated its formulation as a large tablet containing 40% Captisol, a solubilizing excipient nih.gov. Such formulation challenges can impede drug development and patient compliance.
Prodrugs are biologically inert or inactive molecules designed to undergo in vivo enzymatic or chemical transformation to release the active drug mdpi.com. This strategy is widely employed in medicinal chemistry to enhance various pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), and to optimize dissolution rates and lipophilicity without compromising pharmacological efficacy mdpi.com.
Table 1: Key Properties of this compound and LAM-003A
| Compound | Role | Key Property | Impact on Formulation |
| LAM-003A | Active Drug | Poor aqueous solubility nih.gov | Required large tablet with solubilizing excipients nih.gov |
| This compound | Prodrug | Excellent aqueous solubility nih.gov | Enables small tablet dosage form without excipients nih.gov |
Formulation Strategy of this compound as an L-alanine Ester Prodrug
To address the solubility issues of LAM-003A, this compound was synthesized as an L-alanine ester prodrug nih.govresearchgate.net. The incorporation of ester groups is a common and effective strategy in prodrug design. Esters can circumvent undesirable properties such as acid ionization, which might hinder cellular membrane passage, and can introduce moieties that enhance aqueous solubility mdpi.com. Ester bonds are typically susceptible to enzymatic hydrolysis by esterases found in plasma and intestinal tissues, facilitating the release of the parent drug in vivo mdpi.com. The choice of L-alanine as the esterifying amino acid is consistent with established prodrug approaches, where amino acid conjugates have been shown to improve solubility and permeability nih.gov.
Bioconversion Pathways and Kinetics of this compound to LAM-003A
Following administration, this compound undergoes rapid bioconversion to its active parent drug, LAM-003A, primarily through the action of esterases in vivo nih.gov. This enzymatic cleavage releases LAM-003A, allowing it to exert its therapeutic effect.
Studies have demonstrated the efficiency of this bioconversion. In cell culture medium, approximately 90% of this compound is converted to LAM-003A within 24 hours nih.gov. The biological activity of the converted LAM-003A was confirmed in vitro by observing the dose-dependent induction of HSP70 expression in cells treated with this compound. HSP70 expression is a well-established pharmacodynamic biomarker of Hsp90 inhibition, indicating that the prodrug successfully delivers the active Hsp90 inhibitor nih.gov.
Table 2: Bioconversion Kinetics of this compound
| Conversion Process | Rate/Extent | Evidence |
| In vivo bioconversion | Rapid | Metabolized by esterases nih.gov |
| In vitro bioconversion (cell culture) | ~90% conversion within 24 hours | Observed in cell culture medium nih.gov |
| Biological Activity | Active LAM-003A generated | Induction of HSP70 expression in a dose-dependent manner nih.gov |
Structure-Activity Considerations in Prodrug Design
The design of this compound as a prodrug of LAM-003A exemplifies a targeted approach to optimize drug delivery without compromising the intrinsic biological activity of the therapeutic agent.
Impact of Prodrug Modification on Biological Activity
The primary impact of the L-alanine ester modification in this compound is on its physicochemical properties, specifically enhancing aqueous solubility and enabling a more practical tablet formulation nih.govresearchgate.net. As a prodrug, this compound itself is considered biologically inert or inactive until it undergoes biotransformation mdpi.com. Its therapeutic efficacy is contingent upon the efficient and timely release of the active LAM-003A.
This compound has demonstrated significant antileukemic activity in vitro and in vivo in models of acute myeloid leukemia (AML) driven by FLT3-ITD mutations nih.gov. This observed activity is directly attributable to the conversion of this compound to LAM-003A, which then functions as an Hsp90 inhibitor. The successful induction of HSP70, a known biomarker for Hsp90 inhibition, upon this compound administration confirms that the prodrug modification does not negatively impact the ability of the released LAM-003A to engage its target and elicit a pharmacodynamic response nih.gov. This highlights that the prodrug strategy successfully maintained the desired biological activity of the parent compound while improving its drug-like properties for formulation and delivery.
Analog Generation and Screening Approaches
While the specific details of broad analog generation and screening for this compound beyond its L-alanine ester form are not extensively detailed in the provided literature, the general principles of prodrug development and structure-activity relationship (SAR) studies would apply. The choice of an L-alanine ester suggests that various amino acid esters or other cleavable moieties could have been considered and screened during the optimization process mdpi.comnih.gov.
In typical prodrug development, a series of analogs with different promoieties would be synthesized and evaluated for:
Solubility: To ensure the prodrug achieves the desired aqueous solubility for formulation nih.gov.
Chemical Stability: To ensure the prodrug remains intact until it reaches its site of bioconversion .
Bioconversion Kinetics: To assess the rate and extent of conversion to the active drug by relevant enzymes (e.g., esterases) in vitro (e.g., in plasma, liver homogenates, cell culture) and in vivo nih.govmdpi.com.
Enzymatic Specificity: To understand which enzymes are responsible for the cleavage and if the conversion is specific enough to avoid premature activation mdpi.comnih.gov.
Pharmacological Activity of Released Drug: To confirm that the released active drug retains its potency and desired pharmacological profile nih.gov.
Such systematic analog generation and screening allow researchers to identify the optimal prodrug candidate that balances improved physicochemical properties with efficient and appropriate bioconversion to the active therapeutic agent. The successful development of this compound as an L-alanine ester prodrug of LAM-003A is a testament to this rational design process nih.govresearchgate.net.
Molecular and Cellular Mechanisms of Lam 003 Action
Modulation of Apoptotic and Survival Pathways
Regulation of BCL-2 Family Proteins (e.g., MCL-1 Degradation)
The BCL-2 family of proteins are critical regulators of apoptosis, balancing pro-apoptotic and anti-apoptotic functions to control cell fate. Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic member of this family, frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy.
Mechanistic studies have shown that LAM-003, especially when combined with the BCL-2 inhibitor venetoclax (B612062), leads to the degradation of MCL-1 guidetopharmacology.org. This degradation of MCL-1 is a crucial event in restoring the apoptotic process in cancer cells guidetopharmacology.org. The synergy between this compound and venetoclax has been observed to be robust in AML cell lines, including those resistant to venetoclax, and was verified in in vivo models, significantly prolonging animal survival compared to single-agent treatments ashpublications.orgciteab.com. This suggests a fundamental mechanism of action that depends on BCL-2 family-mediated survival, as the synergy was not limited to FLT3-ITD cells but correlated with BCL-2 abundance guidetopharmacology.org.
Inhibition of AKT-mediated Regulation of GSK3B
The combination of this compound and venetoclax has been shown to inhibit AKT-mediated regulation of Glycogen Synthase Kinase-3 Beta (GSK3B) guidetopharmacology.org. AKT is a protein kinase that, when activated, typically phosphorylates and inhibits GSK3B. Inhibition of AKT-mediated regulation of GSK3B by this compound and venetoclax implies a disruption of this pro-survival signaling pathway. GSK3B is a multifaceted protein kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. The inhibition of AKT-mediated regulation of GSK3B by the this compound/venetoclax combination ultimately contributes to MCL-1 degradation and subsequent induction of cell death.
Interaction with Epigenetic Regulatory Mechanisms
This compound's activity extends to interactions with epigenetic regulatory mechanisms, which play a significant role in determining cellular responses to the compound.
Role of Histone Demethylases (e.g., KDM6A) in this compound Sensitivity
A genome-wide CRISPR screen conducted in AML cell lines, specifically MOLM-14 cells, identified epigenetic regulators as critical determinants of this compound sensitivity ashpublications.orgciteab.com. Among the top hits was KDM6A (Lysine-Specific Demethylase 6A), a histone H3K27 demethylase ashpublications.orgciteab.com. KDM6A functions by removing methyl groups from histone H3 at lysine (B10760008) 27 (H3K27me2 and H3K27me3), which are repressive chromatin marks. The validation of KDM6A as a determinant of this compound sensitivity suggests that the epigenetic state regulated by KDM6A can influence how AML cells respond to this compound treatment ashpublications.orgciteab.com. Loss of KDM6A can lead to increased H3K27me3 levels and decreased H3K27ac at enhancers, affecting gene expression.
Synergy with Epigenetic Modifiers (e.g., EZH2 Inhibitors)
Further research stemming from the CRISPR screen revealed a significant synergy between this compound and inhibitors of EZH2 (Enhancer of Zeste Homolog 2) ashpublications.orgciteab.com. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and acts as a histone H3K27 methyltransferase, functionally opposing KDM6A by catalyzing the di- and trimethylation of H3K27 ashpublications.orgciteab.com. This epigenetic mark is associated with gene repression.
The observed synergy between this compound and EZH2 inhibitors suggests that modulating the balance of H3K27 methylation and demethylation can enhance the therapeutic efficacy of this compound ashpublications.orgciteab.com. By inhibiting EZH2, the repressive H3K27me3 marks are reduced, potentially reactivating tumor suppressor genes or other pathways that increase sensitivity to this compound. This preclinical finding provides a rationale for exploring combination therapies involving this compound and epigenetic modifiers like EZH2 inhibitors in AML and other cancers where these mechanisms are relevant ashpublications.orgciteab.com.
Preclinical Efficacy and Therapeutic Synergy Studies of Lam 003
Overcoming Mechanisms of FLT3 Inhibitor Resistance
Resistance to FLT3 kinase inhibitors (FLT3i) in FLT3-ITD-positive AML is a significant clinical challenge, often arising from secondary FLT3 mutations or protective signaling within the bone marrow microenvironment nih.govnih.gov. LAM-003 has shown promising activity in overcoming these resistance mechanisms.
Efficacy against FLT3 Secondary Mutations (e.g., D835, F691L)
This compound exhibits equipotent activity against AML cells harboring FLT3 inhibitor-resistant mutations, including D835 and F691L, in both cytotoxic and FLT3 degradation assays nih.govnih.gov. Notably, cells with FLT3-ITD and/or D835 mutations demonstrated greater sensitivity to this compound compared to those with wild-type FLT3 mutations nih.govresearchgate.net.
For instance, the D835 mutation is a clinically relevant mutation frequently observed in patients who develop resistance to sorafenib (B1663141) treatment nih.gov. Preclinical studies involving MOLM-13 cells, including those harboring the FLT3-ITD and D835Y mutations (MOLM-13-RES D835Y), showed that while MOLM-13-RES D835Y cells developed resistance to FLT3 inhibitors like tandutinib (B1684613) and sorafenib, this compound maintained its efficacy nih.govwebflow.com. Similarly, the FLT3-ITD F691L mutation, which can lead to a substantial decrease in the potency of FLT3 inhibitors such as crenolanib (B1684632) (a 23-fold reduction), did not significantly impact the antileukemic activity of this compound. This compound demonstrated similar half maximal effective doses (EC50) in FLT3-ITD (497 nM) and FLT3-ITD-691L (391 nM) mutant cell lines nih.gov.
Table 1: this compound Efficacy Against FLT3 Secondary Mutations
| FLT3 Mutation Status | This compound Activity | Comparison to FLT3i (e.g., Crenolanib, Sorafenib) | Source |
| FLT3-ITD/D835 | Greater sensitivity | FLT3i resistance observed, this compound retained efficacy | nih.govresearchgate.netwebflow.com |
| FLT3-ITD-F691L | Similar activity | 23-fold decrease in Crenolanib potency, this compound maintained activity | nih.gov |
Activity in Stromal-Conditioned Microenvironments
The bone marrow microenvironment plays a crucial role in conferring resistance to FLT3 inhibitors nih.govresearchgate.net. This compound has demonstrated sustained potency in AML cells grown in stromal-conditioned media, which mimics the protective environment of the bone marrow niche nih.govnih.govresearchgate.netashpublications.org.
In experiments using human stromal cell-conditioned medium, FLT3-ITD-harboring cell lines showed significantly increased resistance to FLT3 inhibitors like gilteritinib (B612023) and crenolanib. In contrast, this compound retained its potency under these conditioned medium conditions, with only a marginal 1.6-fold increase in EC50, while gilteritinib and crenolanib experienced a >15-fold and >30-fold loss of activity, respectively nih.govclinicaltrials.gov. This sustained activity of this compound in the presence of stromal factors suggests its potential to overcome extrinsic resistance mechanisms in AML patients nih.gov.
Table 2: this compound Activity in Stromal-Conditioned Microenvironments
| Treatment Condition | FLT3 Inhibitor (e.g., Gilteritinib, Crenolanib) Potency Change | This compound Potency Change | Source |
| Stromal-conditioned medium | Significant reduction (>15- to >30-fold increase in EC50) | Minimal change (1.6-fold increase in EC50) | nih.govclinicaltrials.gov |
Combination Therapeutic Strategies in Preclinical Settings
This compound has shown synergistic activity when combined with various antileukemic drugs, indicating its potential for use in combination therapeutic strategies to enhance treatment efficacy and overcome resistance.
Synergy with BCL-2 Inhibitors (e.g., Venetoclax)
One of the most robust synergistic interactions observed with this compound is with venetoclax (B612062), a selective BCL-2 inhibitor nih.govnih.govresearchgate.netresearchgate.netwebflow.comashpublications.orgresearchgate.netpatsnap.com. This synergy was consistently observed across all three FLT3-ITD AML cell lines tested, yielding the lowest average combination index values nih.govresearchgate.net.
The synergistic effect of this compound and venetoclax has been validated by assessing PARP integrity, a marker of apoptosis, which showed complete cleavage upon combinatorial treatment compared to either drug alone researchgate.net. In a MOLM-13 systemic survival model, the combination significantly prolonged animal survival compared to single-agent treatments nih.govnih.govwebflow.com. Mechanistic studies suggest that this synergy is linked to high basal BCL-2 levels and involves the inhibition of AKT-mediated regulation of GSK3β, leading to MCL-1 degradation. Additionally, the combination treatment results in a loss of ERK activity, further contributing to MCL-1 destabilization nih.govresearchgate.net.
Combination with Chemotherapeutic Agents (e.g., Daunorubicin (B1662515), Cytarabine)
This compound has demonstrated synergistic activity when combined with conventional chemotherapeutic agents commonly used in AML treatment, such as daunorubicin and cytarabine (B982) nih.govnih.govresearchgate.net. A preclinical study specifically highlighted that the combination of this compound and daunorubicin synergistically reduced the viability of AML cell lines harboring FLT3-ITD jax.org. These findings support the potential integration of this compound into existing chemotherapy regimens for AML nih.govmedscape.com.
Combination with FLT3 Kinase Inhibitors
Beyond overcoming FLT3 inhibitor resistance, this compound has also shown synergistic activity when combined with other FLT3 kinase inhibitors, including sorafenib, crenolanib, and gilteritinib nih.govnih.govresearchgate.net. This suggests that this compound could be a valuable addition to FLT3i-based therapies, potentially enhancing their effectiveness and mitigating the development of resistance.
Combination with Epigenetic Target Modulators
The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome drug resistance and enhance therapeutic efficacy. Within this paradigm, the integration of novel compounds with epigenetic target modulators has shown significant promise, particularly in hematological malignancies such as acute myeloid leukemia (AML). Epigenetic modifications, which involve changes in gene expression without altering the underlying DNA sequence, play a crucial role in cancer development and progression. Targeting these reversible modifications offers a compelling avenue for therapeutic intervention.
Detailed research findings have elucidated the synergistic potential of this compound, a prodrug of the heat shock protein 90 (Hsp90) inhibitor LAM-003A, when combined with specific epigenetic target modulators. A comprehensive genome-wide CRISPR screen was instrumental in identifying epigenetic regulators as key determinants of this compound sensitivity in AML cell lines. Among these, KDM6A, a histone H3K27 demethylase, and EZH2, a histone-lysine N-methyltransferase, emerged as particularly significant. These two enzymes exert opposing effects on histone H3K27 methylation, a critical epigenetic mark regulating gene transcription wikipedia.org.
The discovery of KDM6A's role led to the hypothesis that inhibiting EZH2, which functionally counteracts KDM6A, could enhance the sensitivity of AML cells to this compound. This hypothesis was subsequently validated through preclinical studies. Synergy was distinctly observed when this compound was combined with EPZ-6438 (Tazemetostat), a clinical-stage EZH2 inhibitor, in two different FLT3-ITD cell lines wikipedia.org. This finding underscores that epigenetic regulators can indeed influence this compound sensitivity and suggests that targeting these regulators can be effectively combined with this compound for therapeutic applications wikipedia.org.
The following table summarizes key findings regarding the synergistic effects of this compound with epigenetic target modulators:
| Combination Therapy | Target Epigenetic Modulator | Observed Effect | Relevant Cell Lines / Context | Key Mechanism | Source |
| This compound + EPZ-6438 | EZH2 (Histone-lysine N-methyltransferase) | Synergy observed | Two FLT3-ITD AML cell lines | Modulation of H3K27 methylation; EZH2 functionally opposes KDM6A, an epigenetic regulator of this compound sensitivity | wikipedia.org |
Molecular Determinants of Lam 003 Sensitivity and Resistance
Genetic Factors Influencing LAM-003 Responsiveness
Genetic alterations, particularly those affecting the FMS-like tyrosine kinase 3 (FLT3) receptor, play a pivotal role in determining the responsiveness of AML cells to this compound.
This compound exhibits potent cytotoxic activity against AML cell lines and primary samples harboring the FLT3 internal tandem duplication (ITD) mutation nih.govashpublications.orgnih.gov. This mutation is a common genetic alteration in AML, associated with poor patient prognosis and often leading to relapse despite initial responses to FLT3 kinase inhibitors nih.govashpublications.orgnih.govgenomenon.com. Studies have shown that cells with FLT3-ITD and/or D835 mutations display greater sensitivity to this compound compared to those with wild-type FLT3 ashpublications.orgresearchgate.netclinicaltrials.gov.
This compound's mechanism involves the degradation of FLT3, a client protein of HSP90 nih.govashpublications.orgresearchgate.net. In FLT3-ITD-harboring cell lines such as MV-4-11 and MOLM-13, treatment with this compound for 24 hours resulted in a significant reduction (>65%) in FLT3 cell surface expression ashpublications.org. Importantly, this compound demonstrated equipotent activity against FLT3 inhibitor-resistant mutants of FLT3, including D835 or F691, in both cytotoxic and FLT3 degradation assays nih.govashpublications.orgnih.gov. This suggests that this compound can overcome resistance mechanisms conferred by secondary FLT3 mutations that impede FLT3 inhibitor binding nih.govnih.govresearchgate.net.
The differential sensitivity of AML cells based on FLT3 status is illustrated by the median effective concentration (EC50) values:
Table 1: this compound EC50 Values in AML Cells Based on FLT3 Status
| FLT3 Status | Geometric Mean EC50 (nM) | Number of Samples (n) | Reference |
| FLT3-ITD | 576 | 8 | clinicaltrials.gov |
| Wild-Type | 1525 | 11 | clinicaltrials.gov |
This data highlights the preferential sensitivity of FLT3-ITD mutant cells to this compound clinicaltrials.gov.
While this compound shows preferential activity against FLT3-ITD mutated cells, it also demonstrates antileukemic activity in AML cell lines and primary blasts harboring wild-type (WT) FLT3 ashpublications.orgresearchgate.netresearchgate.net. Although the sensitivity is generally lower for WT FLT3 cells compared to FLT3-ITD cells, this compound was found to be potent in a subset of WT FLT3 cells researchgate.netresearchgate.net. This indicates that the therapeutic potential of this compound is not exclusively limited to FLT3-ITD positive AML, but its efficacy is notably enhanced in the presence of the ITD mutation ashpublications.orgclinicaltrials.gov.
FLT3-ITD Mutation Status and Preferential Sensitivity
Epigenetic Regulation of this compound Sensitivity
Epigenetic factors significantly influence the sensitivity of AML cells to this compound, with specific regulators identified through advanced screening methodologies.
A genome-wide CRISPR-mediated loss-of-function screen was conducted in the MOLM-14 AML cell line to identify genes that confer resistance to this compound upon deletion nih.govashpublications.org. This screen revealed epigenetic regulators as key determinants of this compound sensitivity nih.govashpublications.orgnih.gov. Among the top hits, KDM6A was validated as a significant determinant nih.govnih.govresearchgate.net. KDM6A is a histone H3K27 demethylase, an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 27, thereby influencing gene transcription nih.govashpublications.org. The identification of KDM6A suggests that its presence or activity is crucial for this compound's effectiveness, and its loss may lead to resistance nih.gov.
The functional opposition between KDM6A and EZH2 (Enhancer of Zeste Homolog 2) is critical in modulating this compound activity nih.govashpublications.org. EZH2 is a histone H3K27 methyltransferase, meaning it adds methyl groups to histone H3 at lysine 27, leading to transcriptional silencing nih.govxiahepublishing.come-crt.orgfrontiersin.org. Given their opposing roles in H3K27 methylation, it was hypothesized that inhibiting EZH2 could enhance sensitivity to this compound nih.gov.
Identification of KDM6A as a Key Determinant via CRISPR Screens
Cellular Microenvironment and Resistance Pathways
The bone marrow microenvironment is known to confer resistance to FLT3 kinase inhibitors through protective stromal signaling nih.govashpublications.orgnih.govresearchgate.net. This extrinsic factor of resistance can limit the durable effects of FLT3 inhibitors nih.gov. In contrast, this compound has demonstrated the ability to overcome such microenvironment-mediated resistance nih.govashpublications.orgnih.govresearchgate.net. Studies have shown that this compound retained its potency in AML cells that were grown in stromal-conditioned media, conditions known to render cells resistant to conventional FLT3 inhibitors nih.govashpublications.orgnih.gov. This highlights this compound's capacity to maintain antileukemic activity even in the presence of protective stromal signaling within the bone marrow niche, offering a crucial advantage in overcoming a common resistance mechanism in AML nih.govnih.govgenomenon.com.
Contribution of Bone Marrow Stromal Signaling to Resistance
The bone marrow microenvironment plays a crucial role in mediating drug resistance in AML, particularly against FLT3 kinase inhibitors uni.luwikipedia.orgmims.com. Protective stromal signaling within the bone marrow niche can shield leukemic cells from the effects of targeted therapies uni.luwikipedia.orgmims.com. Despite this challenge, this compound has demonstrated sustained potency in AML cells that were cultured in stromal-conditioned media, a condition known to induce resistance to FLT3 inhibitors uni.luwikipedia.orgmims.com. This indicates that this compound's mechanism of action is effective in circumventing the protective effects conferred by the bone marrow microenvironment, offering a significant advantage in treating AML where the bone marrow niche contributes to relapse uni.luwikipedia.orgmims.com.
Intrinsic Cellular Resistance Mechanisms
Intrinsic cellular resistance to FLT3 kinase inhibitors frequently arises from the acquisition of secondary FLT3 mutations uni.luwikipedia.orgmims.com. Common examples include mutations at the D835 or F691 positions of the FLT3 receptor uni.luwikipedia.orgmims.com. These mutations can alter the drug-binding site or activate alternative signaling pathways, rendering existing FLT3 inhibitors ineffective uni.luwikipedia.orgmims.com. In preclinical studies, this compound exhibited equipotent activity against AML cells harboring these FLT3 inhibitor-resistant mutants, as confirmed by cytotoxic and FLT3 degradation assays uni.luwikipedia.orgmims.com. This suggests that this compound can effectively degrade FLT3 harboring these secondary mutations, thereby overcoming a major intrinsic resistance mechanism uni.luwikipedia.orgmims.com. Furthermore, the genome-wide CRISPR screen identified epigenetic regulators, including KDM6A, as critical factors influencing the intrinsic sensitivity of AML cell lines to this compound uni.luwikipedia.orgmims.com.
Summary of this compound Efficacy Against Resistance Mechanisms
| Resistance Mechanism to FLT3 Inhibitors | Effect of this compound | Assays/Findings |
| Bone Marrow Stromal Signaling | Retained potency | AML cells grown in stromal-conditioned media uni.luwikipedia.orgmims.com |
| Secondary FLT3 Mutations (e.g., D835, F691) | Equipotent activity | Cytotoxic assays, FLT3 degradation assays uni.luwikipedia.orgmims.com |
| Epigenetic Factors | Sensitivity determined by regulators like KDM6A | Genome-wide CRISPR screen uni.luwikipedia.orgmims.com |
Advanced Methodological Approaches in Lam 003 Research
In Vitro Cellular Assays
In vitro cellular assays are fundamental tools in LAM-003 research, enabling the assessment of its impact on cell viability, proliferation, protein expression, and pathway activation in a controlled laboratory setting. These assays are crucial for mimicking in vivo responses and understanding the compound's direct cellular effects. sciencellonline.com
Cell viability and proliferation assays are routinely employed to quantify the effect of this compound on cell growth and survival. These assays measure various aspects of cell health, including metabolic activity and cell division rates. For this compound, such assays have demonstrated its cytotoxic activity against AML cell lines and primary blasts. nih.govnih.gov
Studies have shown that cells harboring FLT3-ITD and/or D835 mutations exhibit greater sensitivity to this compound compared to those with wild-type FLT3 mutations. nih.govresearchgate.net Cell viability was often assessed using luminescent reagents like CellTiter-Glo. nih.gov Notably, this compound has demonstrated equipotent activity against FLT3 inhibitor-resistant mutants in cytotoxic assays. nih.gov
The following table presents representative EC50 values for this compound-induced degradation of various FLT3 forms in BA/F3 cells, highlighting its potency against different FLT3 mutants: nih.gov
| Client Protein | EC50 (nM) |
| WT FLT3 | 3590 |
| FLT3-ITD | 751 |
| FLT3 D835V | 406 |
| FLT3-ITD D835V | 545 |
| FLT3 D835Y | 509 |
| FLT3-ITD D835Y | 504 |
| FLT3 D835H | 662 |
| FLT3-ITD D835H | 440 |
Colony formation assays are critical for evaluating the anchorage-independent growth of cells, a hallmark characteristic of transformed cells. libretexts.org In the context of this compound research, these assays have provided evidence of its ability to impair the proliferative capacity of cancer cells. It has been observed that this compound effectively reduced the colony formation ability in cell lines harboring FLT3-ITD, further supporting its antileukemic potential in this specific genetic subset of AML. nih.govresearchgate.net
Flow cytometry is a powerful technique used to analyze cell surface marker expression and intracellular signaling events. In this compound studies, flow cytometry has been instrumental in confirming the compound's effect on FLT3 degradation. For instance, MV-4-11 and MOLM-13 cells treated with this compound for 24 hours showed a significant reduction of over 65% in FLT3 cell surface expression. nih.govresearchgate.net
Furthermore, flow cytometry was utilized to assess FLT3 expression in Ba/F3 cells engineered to express various FLT3 mutants, including wild-type FLT3, FLT3-ITD, and different D835 and F691 mutants. nih.govclinicaltrials.gov This analysis revealed that this compound caused dose-dependent reductions in FLT3 cell surface expression across all mutant cell lines, with relatively minor effects on cells expressing wild-type FLT3. clinicaltrials.gov Concurrently, a reduction of over 70% in phospho-S6, a downstream readout of FLT3 signaling, was observed in MV-4-11 and MOLM-13 cell lines, confirming the drug's impact on receptor function. clinicaltrials.gov
Western blot analysis is a widely used laboratory technique to visualize and quantify specific protein expression levels and assess the activation status of cellular pathways. youtube.commdpi.com This method has been crucial in dissecting the molecular mechanisms underlying this compound's activity.
Studies using Western blot analysis on MOLM-14 cells treated with this compound demonstrated reductions in the phosphorylation of key signaling proteins such as pAKT(S473), pSTAT5(Y694), pSyk(Y352)/pZAP-70(Y319), and pS6(S235/236). These findings consistently indicated the inhibition of oncogenic FLT3-ITD signaling pathways. nih.govresearchgate.net Additionally, Western blot analysis revealed that co-treatment with this compound and venetoclax (B612062) led to a marked reduction in MCL-1 protein levels. nih.govresearchgate.net The induction of HSP70 expression in a dose-dependent manner following this compound treatment was also confirmed via Western blot, serving as a reliable pharmacodynamic biomarker for HSP90 inhibition. nih.gov
Flow Cytometry for Cell Surface Marker Expression (e.g., FLT3 Degradation)
Genetic Screening Methodologies
Genetic screening methodologies, particularly genome-wide CRISPR screens, offer an unbiased approach to identify genes that influence cellular responses to therapeutic compounds like this compound. nih.govbiorxiv.orgresearchgate.netmdpi.combiorxiv.org
Genome-wide CRISPR screens involve systematically knocking out or activating genes across the entire genome to identify those that, when perturbed, alter a cell's sensitivity or resistance to a specific treatment. nih.govbiorxiv.orgresearchgate.netmdpi.combiorxiv.org For this compound, a genome-wide CRISPR screen was conducted to uncover genetic determinants of sensitivity in AML cell lines. nih.govnih.gov
This comprehensive screening approach successfully identified epigenetic regulators, notably KDM6A (a histone H3K27 demethylase), as key determinants of this compound sensitivity. nih.govnih.gov The discovery of KDM6A as a top hit provided valuable insights into potential synergistic therapeutic strategies, leading to the identification of synergy with an EZH2 inhibitor. nih.gov These findings underscore the utility of genome-wide CRISPR screens in uncovering novel therapeutic targets and combination strategies for this compound.
Future Directions and Translational Research Perspectives for Lam 003
Elucidating Novel Mechanisms of Action and Resistance
LAM-003 functions as an orally bioavailable prodrug that is rapidly metabolized by esterases in vivo to its active moiety, LAM-003A clinicaltrials.govnih.govresearchgate.net. LAM-003A acts as a selective inhibitor of HSP90, a molecular chaperone critical for the stability and function of numerous oncogenic client proteins nih.gov. In the context of AML, LAM-003A disrupts the HSP90-FLT3 association, which is crucial for the stability of mutated FMS-like tyrosine kinase 3 (FLT3), leading to its degradation and subsequent cell death clinicaltrials.govnih.gov. This mechanism allows this compound to retain antileukemic activity against AML cells that have developed resistance to FLT3 kinase inhibitors through secondary FLT3 mutations (e.g., D835 or F691) or protective stromal signaling within the bone marrow microenvironment clinicaltrials.govnih.govresearchgate.netnih.govresearchgate.net.
Beyond its direct impact on FLT3, LAM-003A has been shown to downregulate the immunosuppressive protein programmed death-ligand 1 (PD-L1) in AML cell lines, suggesting potential immunomodulatory effects clinicaltrials.gov. Further research is needed to fully elucidate the intricate downstream signaling pathways affected by HSP90 inhibition by LAM-003A, particularly in diverse genetic subtypes of AML and other hematologic malignancies. Understanding how this compound influences the broader cellular proteome and its interplay with other cellular stress responses will be critical for predicting and overcoming potential resistance mechanisms that may emerge in clinical settings. A genome-wide CRISPR screen has already identified epigenetic regulators, such as KDM6A, as determinants of this compound sensitivity, highlighting the complexity and multi-faceted nature of its mechanism nih.govnih.gov.
Identification of Biomarkers for Patient Stratification and Response Prediction (Preclinical)
The identification of robust biomarkers is crucial for patient stratification and predicting therapeutic response to this compound. Preclinical studies have already highlighted several potential markers. HSP70 expression is a well-established pharmacodynamic biomarker of HSP90 inhibition, with this compound inducing its expression in a dose-dependent manner nih.govresearchgate.net.
For patient stratification, baseline AML blast FLT3 mutation type and the FLT3-ITD mutation-to-wild-type (WT) allele ratio are key considerations, as this compound demonstrates preferential activity against FLT3-ITD-mutant cells clinicaltrials.govnih.govresearchgate.netresearchgate.net. Changes in FLT3-ITD expression, FLT3 pathway activation, and the expression of other HSP proteins and genes are also assessed during therapy to provide evidence of drug mechanism and context for efficacy findings clinicaltrials.gov. The downregulation of PD-L1 by this compound suggests PD-L1 expression could serve as a biomarker for potential immunomodulatory effects or for identifying patients who might benefit from combination with immune checkpoint inhibitors clinicaltrials.gov.
Further preclinical research is needed to validate these biomarkers in larger cohorts and to explore novel genomic, proteomic, and metabolomic markers that could predict sensitivity or resistance to this compound. This includes investigating the role of epigenetic regulators like KDM6A, identified through CRISPR screens, as potential predictive biomarkers for this compound sensitivity nih.govnih.gov.
Table 1: Preclinical Sensitivity of this compound in AML Cell Lines
| FLT3 Mutation Status | Geometric Mean EC50 (nM) | Number of Cell Lines (n) | Reference |
| FLT3-ITD | 670 | 8 | researchgate.net |
| FLT3 Wild-Type (WT) | 1400 | 16 | researchgate.net |
Note: Cells harboring FLT3-ITD and/or D835 mutations generally exhibited greater sensitivity to this compound than those with WT FLT3 mutations. nih.govresearchgate.net
Rational Design of Next-Generation HSP90 Inhibitors
This compound's success as a prodrug and its ability to overcome FLT3 inhibitor resistance provide valuable insights for the rational design of next-generation HSP90 inhibitors. The prodrug approach, converting this compound into the active LAM-003A via esterases, significantly improved the formulation and solubility compared to the parent drug (formerly MPC-3100), which had poor solubility clinicaltrials.govnih.govmdpi.com. This highlights the importance of optimizing pharmacokinetic properties through chemical modification.
Future design efforts could focus on developing HSP90 inhibitors with enhanced tumor selectivity, reduced off-target toxicities, and improved drug-like properties. Insights from this compound's mechanism, particularly its ability to degrade specific oncogenic client proteins like mutant FLT3 and its impact on PD-L1, could guide the design of inhibitors with more precise target engagement or dual-targeting capabilities. Furthermore, understanding the structural basis of LAM-003A's binding to HSP90 and its interaction with various HSP90 client proteins could facilitate structure-based drug design for inhibitors with improved potency and specificity, potentially leading to compounds that can circumvent or delay the development of resistance.
Exploration of New Combination Therapy Strategies in Preclinical Models
Preclinical studies have already demonstrated that this compound exhibits synergistic activity with various antileukemic agents, including chemotherapeutic drugs and FLT3 inhibitors nih.govnih.gov. The most robust synergy was observed with venetoclax (B612062), a BCL-2 inhibitor, in both in vitro and in vivo models nih.govnih.govresearchgate.net. This synergy is mechanistically linked to this compound's ability to block venetoclax-induced MCL-1 upregulation, a known resistance mechanism to venetoclax nih.govresearchgate.net.
Table 2: Preclinical Combination Therapy Synergies with this compound
| Combination Partner | Mechanism of Action | Key Preclinical Finding | Reference |
| Venetoclax | BCL-2 Inhibitor | Most robust synergy; blocks venetoclax-induced MCL-1 upregulation; significantly prolonged survival in systemic AML models. | nih.govnih.govresearchgate.net |
| FLT3 Inhibitors | FLT3 Kinase Inhibitor | Synergistic activity; this compound overcomes FLT3i resistance. | nih.govnih.gov |
| Chemotherapeutic Drugs | Various | Synergistic activity. | nih.govnih.gov |
| EZH2 Inhibitor | Epigenetic Modifier | Synergy observed, linked to KDM6A as a determinant of this compound sensitivity. | nih.govnih.gov |
Future preclinical research will continue to explore additional rational combination partners. This could include agents targeting other survival pathways, epigenetic modifiers, or immunotherapeutic agents, especially given this compound's effect on PD-L1 expression clinicaltrials.gov. The goal is to identify combinations that can enhance efficacy, overcome existing or emerging resistance mechanisms, and potentially reduce individual drug dosages to mitigate toxicity.
Therapeutic Potential in Other Hematologic Malignancies Beyond AML
While this compound has been primarily investigated for FLT3-ITD-mutant AML, its mechanism of HSP90 inhibition suggests broader therapeutic potential across other hematologic malignancies where HSP90 client proteins play a critical role in disease pathogenesis. Preclinical studies have indicated that the synergistic activity of this compound with venetoclax is not limited to FLT3-ITD AML cells but also extends to cell lines from other hematologic indications, including multiple myeloma, diffuse large B-cell lymphoma, and mantle cell lymphoma researchgate.net. This broader activity correlated with BCL-2 abundance, suggesting a fundamental mechanism of action dependent on BCL-2 family-mediated survival pathways researchgate.net.
Further preclinical evaluation is warranted to systematically assess this compound's efficacy as a single agent and in combination across a wider spectrum of hematologic malignancies. This includes investigating its activity in other subtypes of leukemia, lymphoma, and plasma cell disorders, particularly those characterized by the overexpression or mutation of HSP90 client proteins or those where BCL-2 family proteins are key survival factors.
Advanced Prodrug Development and Delivery Systems Research
This compound itself is an L-alanine ester prodrug designed to improve the solubility and oral bioavailability of its active form, LAM-003A clinicaltrials.govnih.govresearchgate.netmdpi.com. This strategic prodrug design facilitates systemic absorption of LAM-003A following oral administration, as L-alanine is removed by esterases in the intestinal tract clinicaltrials.gov.
Future research in this area could focus on developing even more advanced prodrug strategies or novel delivery systems to further optimize the pharmacokinetic profile of LAM-003A. This might involve exploring alternative prodrug linkers for improved stability or targeted release, or investigating nanoparticle-based delivery systems to enhance tumor-specific accumulation and reduce systemic exposure. Such advancements could potentially improve therapeutic index, reduce dosing frequency, or enable more precise delivery to bone marrow or other sites of disease, thereby maximizing efficacy and minimizing potential off-target effects.
Q & A
Q. What experimental models are most appropriate for evaluating LAM-003's efficacy in FLT3-ITD-positive AML?
Methodological Answer: Preclinical evaluation should combine in vitro assays (e.g., FLT3-ITD AML cell lines like MV-4-11 and MOLM-13) with in vivo xenograft models. Primary patient-derived AML samples should be tested ex vivo to validate drug sensitivity across genetic subtypes. Include EC50 calculations for proliferation inhibition and flow cytometry to assess FLT3-ITD degradation .
Q. How should researchers design pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound in hematological malignancies?
Methodological Answer: Use oral dosing regimens in animal models to mirror clinical administration. Measure plasma drug concentrations via LC-MS/MS and correlate with target engagement (e.g., HSP90 client protein degradation). Include bone marrow penetration studies to assess efficacy in leukemia microenvironments .
Q. What biomarkers are critical for monitoring this compound's mechanism of action in clinical trials?
Methodological Answer: Prioritize HSP90 client proteins (e.g., FLT3-ITD, AKT, RAF1) via Western blot or proteomic profiling. Secondary biomarkers include apoptotic markers (cleaved caspase-3) and stromal-derived factors (CXCL12) to evaluate microenvironmental resistance .
Q. Which statistical methods are recommended for analyzing heterogeneous responses in AML patient cohorts treated with this compound?
Methodological Answer: Apply mixed-effects models to account for inter-patient variability. Use Kaplan-Meier survival analysis for progression-free survival endpoints and Cox regression to identify covariates (e.g., FLT3 mutation status). Stratify results by genomic subgroups using clustering algorithms .
Advanced Research Questions
Q. How can researchers design studies to address this compound's potential resistance mechanisms in FLT3-mutant AML?
Methodological Answer: Generate BA/F3 cells expressing FLT3-ITD with secondary mutations (e.g., F691L, D835Y) via site-directed mutagenesis. Test this compound against these lines alongside FLT3 inhibitors (e.g., crenolanib) to assess cross-resistance. Co-culture AML cells with stromal cells to evaluate microenvironment-mediated resistance .
Q. What strategies optimize this compound's combination with tyrosine kinase inhibitors (TKIs) in relapsed/refractory AML?
Methodological Answer: Use synergistic dose-matrix assays (e.g., Chou-Talalay method) to identify additive/synergistic pairs. Prioritize TKIs targeting parallel survival pathways (e.g., MEK or PI3K inhibitors). Validate combinations in stromal co-culture models to mimic clinical resistance .
Q. How should contradictory data on this compound's efficacy in FLT3 wild-type AML be reconciled?
Methodological Answer: Perform subgroup analysis based on alternative HSP90 client proteins (e.g., KIT, JAK2). Use RNA-seq to identify transcriptional programs predictive of response. Validate findings in PDX models representing FLT3 wild-type subtypes with high HSP90 dependency .
Q. What computational approaches are suitable for integrating multi-omics data from this compound clinical trials?
Methodological Answer: Apply pathway enrichment analysis (GSEA) to transcriptomic data and phosphoproteomics to map signaling adaptations. Use machine learning (e.g., random forests) to correlate omics profiles with clinical outcomes. Publicly deposit raw data in repositories like GEO or PRIDE for reproducibility .
Data Management and Reproducibility
Q. What protocols ensure reproducibility of this compound's effects on FLT3-ITD degradation?
Methodological Answer: Standardize cell culture conditions (e.g., serum concentration, passage number) and use validated antibodies for Western blot. Include positive controls (e.g., geldanamycin) and quantify band intensities via densitometry. Report raw data and processing steps in supplementary materials .
Q. How can researchers ethically share primary AML patient data from this compound trials while maintaining confidentiality?
Methodological Answer: De-identify datasets by removing protected health information (PHI) and aggregate genomic data. Obtain informed consent for data sharing via IRB-approved protocols. Use controlled-access platforms like dbGaP for sensitive data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
